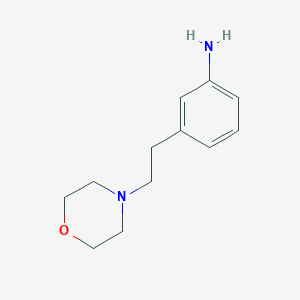

3-(Morpholinoethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(2-morpholin-4-ylethyl)aniline |

InChI |

InChI=1S/C12H18N2O/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9,13H2 |

InChI Key |

BIBOPWPYIPOXBN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=CC(=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Morpholinoethyl Aniline and Its Congeners

Retrosynthetic Strategies for the 3-(Morpholinoethyl)aniline Core

Retrosynthetic analysis, a technique for deconstructing a target molecule to identify potential starting materials and synthetic pathways, offers several logical disconnections for the this compound core. fiveable.memsu.edu The primary bonds for disconnection are the C-N bond between the aniline (B41778) nitrogen and the ethyl group, and the C-N bond within the morpholine (B109124) ring.

A primary retrosynthetic approach involves disconnecting the aniline-ethyl C-N bond. This leads to two key synthons: a 3-aminophenyl ethyl electrophile and a morpholine nucleophile. The forward synthesis would then involve the alkylation of morpholine with a suitable 3-aminophenylethyl halide or tosylate.

Alternatively, disconnection of the ethyl-morpholine C-N bond suggests a 3-(2-haloethyl)aniline precursor and morpholine. This strategy focuses on the formation of the morpholine ring in a separate step or using pre-formed morpholine to alkylate an aniline derivative.

A more complex retrosynthesis could involve the construction of the morpholine ring itself during the synthetic sequence. This might start from a diethanolamine (B148213) derivative attached to the aniline core, followed by a cyclization step.

Finally, a disconnection of the C-C bond of the ethyl spacer is also conceivable, though less common. This would involve more complex bond-forming reactions, such as a coupling reaction between a protected 3-aminobenzyl derivative and a suitable one-carbon synthon attached to the morpholine ring.

Established Synthetic Routes for this compound Preparation

Established methods for synthesizing this compound and its congeners can be broadly categorized into two main strategies: those that functionalize a pre-existing aniline molecule and those that construct and attach the morpholine ring.

Strategies Involving Aniline Functionalization

A prevalent method involves the direct functionalization of an aniline derivative. One common route begins with the reaction of a protected or substituted aniline with an N-(2-chloroethyl)morpholine. For instance, a related compound, morniflumate, is synthesized by reacting niflumic acid with N-(2-chloroethyl)morpholine. lookchem.com A similar principle can be applied starting with a suitable 3-substituted aniline.

Another approach is the reductive amination of a 3-acetyl- or 3-formylaniline derivative with morpholine. This involves the formation of an intermediate enamine or imine, which is then reduced to form the desired ethyl bridge.

The table below summarizes common reactions for aniline functionalization leading to the this compound scaffold.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product |

| Nucleophilic Substitution | 3-Haloaniline derivative, 4-(2-Aminoethyl)morpholine | Base (e.g., TEA), Solvent (e.g., DMSO) | This compound derivative |

| Nucleophilic Substitution | 3-Nitro- or 3-cyanoaniline derivative, N-(2-chloroethyl)morpholine hydrochloride | Base (e.g., K2CO3), Solvent (e.g., DMF) | 3-(Morpholinoethyl)nitro/cyano-aniline |

| Reductive Amination | 3-Acetyl- or 3-formylaniline, Morpholine | Reducing agent (e.g., NaBH4, H2/Pd-C) | This compound |

Methodologies Employing Morpholine Ring Construction and Attachment

An alternative strategy focuses on building the morpholine ring onto an aniline precursor. One such method involves the reaction of diethylene glycol with ammonia (B1221849) under hydrogenating conditions in the presence of a copper, nickel, and alumina (B75360) catalyst to produce morpholine, which can then be attached to the aniline core. google.com

Another approach involves the reaction of a 3-substituted aniline with a dihaloethane to form an N-arylethylenediamine intermediate, which can then be cyclized with a suitable reagent to form the morpholine ring.

Novel Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of aniline derivatives, including those with a morpholinoethyl substituent. These approaches often focus on the formation of the crucial C-N bond.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for forming C-N bonds. acs.orgbeilstein-journals.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for coupling amines with aryl halides or triflates. acs.org This reaction could be employed to couple morpholine with a 3-halo- or 3-triflylethylaniline derivative. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net Copper-catalyzed Ullmann-type reactions also offer a viable route for N-arylation, particularly for the synthesis of N-aryl morpholines. beilstein-journals.orgresearchgate.net

The table below highlights key transition metal-catalyzed reactions applicable to the synthesis of this compound and its analogs.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | 3-Halo(ethyl)aniline, Morpholine | High yields, broad substrate scope. acs.org |

| Copper(I) or (II)/Ligand | Ullmann Condensation | 3-Halo(ethyl)aniline, Morpholine | Milder conditions, cost-effective. beilstein-journals.org |

| Rhodium or Iridium Complexes | Hydroamination | 3-Vinylaniline, Morpholine | Atom-economical, direct addition. acs.org |

| Copper(II)-salen complex | C-N Bond Formation | HN-heterocycles, aryl iodides | Highly reusable catalyst, mild conditions. researchgate.net |

Recent research has also explored the use of copper(II) complexes to catalyze C-N bond formation between N-nucleophiles and copper carbene complexes, offering a redox-neutral process. mdpi.com

Applications of Organocatalysis in Precursor and Analog Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for the synthesis of aniline derivatives. bohrium.comresearchgate.netacs.org Chiral phosphoric acids, for instance, have been successfully used in the enantioselective Friedel-Crafts alkylation of aniline derivatives. acs.orgnih.gov This methodology could be adapted for the synthesis of chiral precursors to this compound analogs.

Organocatalytic methods have also been developed for the direct asymmetric para C-H aminoalkylation of aniline derivatives, providing access to diarylmethylamines without the need for transition metals. bohrium.com While not directly producing the target molecule, these methods are valuable for synthesizing complex aniline-based structures and could be adapted for the synthesis of precursors or analogs of this compound.

Sustainable Chemical Synthesis of this compound

The principles of green chemistry are progressively being integrated into the synthesis of aromatic amines like this compound to minimize environmental impact and enhance safety. researchgate.net This involves a focus on greener solvents, solvent-free conditions, and maximizing the efficiency of chemical transformations.

The use of environmentally benign solvents is a cornerstone of sustainable synthesis. researchgate.net Propylene carbonate (PC), recognized as a green solvent, has been utilized for N-alkylation reactions, serving as both a reagent and a solvent, thereby eliminating the need for hazardous alkyl halides. mdpi.com This approach offers a safer and more eco-friendly alternative for synthesizing N-substituted anilines. Deep eutectic solvents (DESs), which are mixtures of compounds like choline (B1196258) chloride and lactic acid, represent another class of green solvents. csic.es They have been successfully employed in the alkylation of anilines with allylic alcohols at room temperature, avoiding the high temperatures and metal catalysts often required in traditional methods. csic.esrsc.org

Solvent-free reaction conditions offer significant environmental benefits by reducing solvent waste. acs.org For instance, the direct amidation of esters has been achieved using iron(III) chloride as a catalyst under solvent-free conditions at 80°C. mdpi.com This method is effective for a range of amines and esters, providing good to excellent yields in short reaction times. mdpi.com Similarly, the synthesis of various organic molecules, including Schiff bases and isoxazoles, has been demonstrated under solvent-free conditions, often facilitated by techniques like ball-milling. researchgate.netrsc.org Continuous flow systems also contribute to greener synthesis by enabling precise control over reaction parameters, which can lead to reduced solvent usage and minimized byproduct formation. researchgate.net

Table 1: Comparison of Green Solvents in Aniline Alkylation

| Solvent System | Reactants | Conditions | Advantages |

| Propylene Carbonate (PC) | N-heterocycles, Propylene Carbonate | Alkaline, Microwave or conventional heating | Acts as both solvent and reagent, avoids genotoxic alkyl halides. mdpi.com |

| Deep Eutectic Solvents (DES) | Anilines, Allylic alcohols | Room temperature, Metal-free | Mild conditions, high yields, sustainable. csic.esrsc.org |

| Water | Anilines, 3-mercaptopropionic acid, acenaphthalene-1,2-dione | Room temperature, Ultrasound irradiation, Polymer-supported catalyst | Environmentally benign, high yields for specific reactions. mdpi.com |

Atom economy is a fundamental principle of green chemistry that aims to maximize the incorporation of all materials used in a process into the final product. wordpress.com Synthetic routes with high atom economy are inherently more efficient and generate less waste. The "hydrogen borrowing" methodology is an example of an atom-economic transformation for the N-alkylation of anilines, as it uses alcohols as alkylating agents and produces only water as a byproduct. researchgate.net

Table 2: Metrics for Evaluating Reaction Efficiency

| Metric | Description | Importance in Green Synthesis |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. wordpress.com | High atom economy minimizes waste at the molecular level. wordpress.com |

| E-Factor | The mass ratio of waste to the desired product. | A lower E-factor indicates a more environmentally friendly process. acs.org |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Provides a comprehensive view of the waste generated in the entire process. |

| Yield | The amount of product obtained in a chemical reaction. | A high yield is desirable but should be considered alongside other efficiency metrics. |

| Turnover Number (TON) | The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. | A high TON indicates a more active and efficient catalyst. researchgate.net |

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a compound is often dependent on its specific stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Developing asymmetric syntheses for analogs of this compound can lead to novel compounds with potentially enhanced or more specific biological activities. Several strategies have been developed for the asymmetric synthesis of chiral amines and their derivatives.

One approach involves the use of chiral catalysts. For instance, the asymmetric arylation of diazo compounds with aniline derivatives has been achieved using a combination of an achiral dirhodium complex and a chiral spiro phosphoric acid, yielding products with high enantioselectivities. researchgate.net Similarly, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize atropisomeric anilides, which are molecules with axial chirality. nih.gov Although early examples showed modest enantioselectivities, subsequent developments have led to significant improvements. nih.gov Iridium catalysts with chiral ligands have also proven effective for the enantioselective hydrogenation of N-substituted diarylmethanimines, providing access to a variety of chiral diarylmethylamines. researchgate.net

Another strategy is the use of chiral auxiliaries or starting materials derived from the chiral pool. For example, new chiral amines with a cyclic 1,2-diacetal skeleton have been synthesized from (+)-tartaric acid. mdpi.com These chiral building blocks can then be used to construct more complex chiral molecules. The reaction of chiral sulfonimidoyl fluorides with anilines in the presence of a calcium salt has been shown to proceed with inversion of configuration at the sulfur atom, allowing for the enantiospecific synthesis of chiral sulfonimidamides. wur.nl

The development of asymmetric hydroamination and hydroaminoalkylation reactions is another active area of research. acs.org Palladium-catalyzed intermolecular hydroamination of vinyl arenes with anilines has been achieved with good yields and enantioselectivities using chiral BINAP ligands. acs.org

Table 3: Selected Asymmetric Synthesis Methodologies for Aniline Derivatives

| Methodology | Catalyst/Reagent | Substrates | Product Type | Enantioselectivity (ee) |

| Asymmetric C-H Aminoalkylation | Chiral Phosphoric Acid | Aniline derivatives | Chiral Diarylmethylamines | Up to 91% ee researchgate.net |

| Asymmetric Allylic Alkylation | Palladium/(S)-Tol-BINAP | Achiral anilide precursors | Atropisomeric Anilides | Moderate nih.gov |

| Asymmetric Hydrogenation | Iridium/chiral f-spiroPhos | N-substituted diarylmethanimines | Chiral Diarylmethylamines | Up to 99.4% ee researchgate.net |

| Asymmetric Hydroamination | Palladium/BINAP | Vinyl arenes, Anilines | Chiral Secondary Amines | Up to 81% ee acs.org |

| Enantiospecific Sulfonimidoylation | Ca(NTf2)2 | Chiral Sulfonimidoyl Fluorides, Anilines | Chiral Sulfonimidamides | >99% ee wur.nl |

Chemical Reactivity, Derivatization, and Analog Design of 3 Morpholinoethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety of 3-(Morpholinoethyl)aniline

The aniline portion of this compound is susceptible to electrophilic aromatic substitution reactions. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.com

For instance, reaction with bromine water can lead to the formation of polybrominated derivatives. byjus.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. It is important to note that under the acidic conditions of nitration, the aniline can be protonated to form the anilinium ion, which is a meta-directing group. byjus.com Sulfonation with sulfuric acid results in the formation of the corresponding sulfonic acid derivative. byjus.com

The reactivity of the aniline ring can be influenced by substituents. Electron-withdrawing groups, such as a nitro group, can decrease the electron density of the ring, thereby reducing its reactivity towards electrophiles. Conversely, electron-donating groups enhance the reactivity. masterorganicchemistry.com

Transformations Involving the Tertiary Amine Functionality of the Morpholinoethyl Side Chain

The tertiary amine within the morpholine (B109124) ring of the morpholinoethyl side chain offers another site for chemical modification. This nitrogen atom can undergo a variety of reactions, including alkylation and oxidation.

Alkylation of the morpholine nitrogen can be achieved using alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This modification can influence the compound's solubility and biological activity. Oxidation of the tertiary amine can yield the corresponding N-oxide, a transformation that can alter the molecule's polarity and metabolic profile.

Chemical Modifications and Functionalization of the Morpholine Ring System

While the morpholine ring is generally stable, it can be modified under certain conditions. Ring-opening reactions can occur, particularly under harsh conditions, leading to linear amino alcohol derivatives. More commonly, the morpholine ring is incorporated as a stable, water-solubilizing group in drug design. e3s-conferences.orgtandfonline.com The synthesis of derivatives often involves starting with a pre-functionalized morpholine ring or modifying the side chain attached to it. For example, cis-3,5-disubstituted morpholines can be synthesized from enantiomerically pure amino alcohols. e3s-conferences.org

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Investigations

The this compound scaffold is a valuable starting point for the rational design of new molecules with tailored biological activities. By systematically modifying the structure and observing the effects on biological activity, researchers can develop structure-activity relationships (SAR). nih.gov

Design Principles for Strategic Structural Diversification

The design of new analogs often focuses on several key principles to explore the chemical space around the this compound core. These include:

Scaffold Hopping: Replacing the central scaffold with a different, but structurally related, core. nih.gov

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For example, an amide bond might be replaced with a sulfonamide or a urea (B33335). nih.gov

Conformational Restriction: Introducing structural elements that limit the flexibility of the molecule, which can lead to higher affinity for a biological target. nih.gov

Introduction of Water-Solubilizing Groups: The morpholine moiety itself is often used to improve the water solubility of drug candidates. tandfonline.com

Synthesis of Substituted Analogs and Bioisosteres

The synthesis of analogs of this compound can be achieved through various synthetic routes. A common approach involves the coupling of a substituted aniline with a morpholinoethyl-containing fragment. For instance, a substituted nitroaniline can be reacted with 4-(2-aminoethyl)morpholine, followed by reduction of the nitro group to an amine. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a wide variety of substituents onto the aromatic ring. rsc.orgresearchgate.net This allows for the late-stage diversification of the scaffold, which is beneficial for SAR studies. Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can also be employed to form C-N bonds. acs.org

The synthesis of bioisosteres often involves the use of different coupling reagents or starting materials. For example, to create a sulfonamide analog, a sulfonyl chloride would be used instead of a carboxylic acid derivative. nih.gov

Approaches for Bioconjugation and Probe Development based on the this compound Scaffold

The this compound scaffold can be adapted for bioconjugation and the development of chemical probes. This often involves introducing a reactive handle into the molecule that can be used to attach it to a biomolecule, such as a protein or a fluorescent dye. whiterose.ac.uk

Common bioconjugation strategies include:

Amide Bond Formation: The aniline nitrogen can be acylated with a linker containing a terminal carboxylic acid, which can then be coupled to a biomolecule using carbodiimide (B86325) chemistry (e.g., EDC/NHS). whiterose.ac.uk

Hydrazone Ligation: An aldehyde or ketone can be introduced into the this compound derivative, which can then react with a hydrazine-modified biomolecule to form a stable hydrazone linkage. Aniline can be used to catalyze this reaction. nih.gov

Click Chemistry: An azide (B81097) or alkyne group can be incorporated into the scaffold, allowing for efficient and specific ligation to a biomolecule containing the complementary functional group via a copper-catalyzed or strain-promoted cycloaddition reaction.

These bioconjugation strategies enable the use of this compound derivatives as probes to study biological processes, identify protein targets, or for diagnostic applications. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Morpholinoethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(Morpholinoethyl)aniline. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the connectivity and arrangement of atoms within the molecule.

One-dimensional (1D) NMR provides foundational data. In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the type of proton, the number of protons of that type, and the number of adjacent protons, respectively. For this compound, specific signals corresponding to the aromatic protons on the meta-substituted aniline (B41778) ring, the two methylene (B1212753) groups of the ethyl linker, and the four methylene groups of the morpholine (B109124) ring are expected.

¹³C NMR spectroscopy complements this by identifying each unique carbon atom in the molecule. The aromatic carbons, the ethyl chain carbons, and the morpholine ring carbons all appear at distinct chemical shifts.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment. A COSY spectrum maps ¹H-¹H coupling relationships, confirming which protons are adjacent to one another, which is crucial for tracing the connectivity through the ethyl chain and within the aromatic ring. An HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H (ortho to -NH₂) | ~6.6-6.7 | m | 2H |

| Aromatic C-H (para to -NH₂) | ~7.0-7.1 | t | 1H |

| Aromatic C-H (ortho to -CH₂CH₂-) | ~6.5-6.6 | s (broad) | 1H |

| Aniline -NH₂ | ~3.6 | s (broad) | 2H |

| Morpholine -OCH₂- | ~3.72 | t | 4H |

| Morpholine -NCH₂- (ring) | ~2.50 | t | 4H |

| Ethyl -CH₂- (benzylic) | ~2.75 | t | 2H |

| Ethyl -CH₂- (adjacent to morpholine) | ~2.65 | t | 2H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~147 |

| Aromatic C-CH₂ | ~139 |

| Aromatic CH (para to -NH₂) | ~129 |

| Aromatic CH (ortho to -NH₂) | ~115 |

| Aromatic CH (ortho to -CH₂CH₂-) | ~113-117 |

| Morpholine -OCH₂- | ~67 |

| Morpholine -NCH₂- (ring) | ~54 |

| Ethyl -CH₂- (adjacent to morpholine) | ~59 |

| Ethyl -CH₂- (benzylic) | ~34 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₁₂H₁₈N₂O), the calculated exact mass of the molecular ion [M+H]⁺ is 207.1492, a value that can be experimentally verified to confirm the compound's identity.

Beyond molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the presence of key structural motifs, such as the morpholine ring and the aniline group.

The most likely fragmentation pathway for this compound involves cleavage at the C-C bonds of the ethyl linker. Alpha-cleavage adjacent to the morpholine nitrogen is highly favorable, resulting in a stable morpholinomethyl cation.

Plausible Fragmentation Ions for this compound in ESI-MS

| m/z | Proposed Fragment | Description |

| 207.15 | [C₁₂H₁₉N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 100.08 | [C₅H₁₀NO]⁺ | Cleavage of the ethyl linker, forming the stable morpholinomethyl cation. This is often the base peak. |

| 92.07 | [C₆H₆N]⁺ | Cleavage of the ethyl-morpholine group, resulting in an aminobenzyl radical cation fragment. |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency.

The IR spectrum of this compound would display distinct bands confirming its key structural features:

N-H Stretching: The primary amine (-NH₂) group on the aniline ring will produce characteristic sharp peaks. thermofisher.com

C-H Stretching: Signals from both the aromatic C-H bonds and the aliphatic (sp³) C-H bonds of the ethyl and morpholine groups will be present.

C=C Stretching: Aromatic ring stretching vibrations confirm the presence of the benzene (B151609) ring. thermofisher.com

C-O-C Stretching: A strong, characteristic band indicates the ether linkage within the morpholine ring.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Alkyl (Ethyl and Morpholine) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1470 | C=C Stretch | Aromatic Ring |

| 1250 - 1050 | C-N Stretch | Aryl Amine & Aliphatic Amine |

| 1140 - 1115 | C-O-C Stretch | Ether (Morpholine) |

| 880 - 680 | C-H Bend (Out-of-Plane) | Aromatic Ring (meta-substitution) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in its solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is mathematically reconstructed to generate a precise electron density map, from which the exact position of every atom can be determined.

An X-ray crystallographic analysis of this compound would provide definitive data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial arrangement of the molecule, including the orientation of the morpholinoethyl group relative to the aniline ring and the chair conformation of the morpholine ring itself.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing details about hydrogen bonding (e.g., involving the -NH₂ group) and other non-covalent forces that stabilize the solid-state structure.

As of this writing, a search of crystallographic databases indicates that the single-crystal X-ray structure for this compound has not been publicly reported. If such an analysis were performed, it would yield a data table containing key crystallographic parameters like the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for determining the purity of a compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a robust method for separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization. mdpi.com The purity of a sample is determined by the relative area of its peak in the resulting chromatogram. This technique is highly effective for analyzing non-volatile or thermally sensitive compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov This technique is suitable for volatile and thermally stable compounds. d-nb.info For analysis, this compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (such as one with an SE-54 stationary phase). d-nb.info The compounds separate based on their boiling points and interactions with the column. The eluting compounds are then ionized and detected by a mass spectrometer, which provides both quantitative data and mass spectra for definitive identification. researchgate.net GC-MS is a highly sensitive and specific method for purity analysis and the identification of volatile impurities. epa.gov

Computational Chemistry and Theoretical Investigations of 3 Morpholinoethyl Aniline

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. researchgate.net These methods provide insights into the electron distribution, molecular orbital energies, and various reactivity descriptors that govern the chemical behavior of 3-(Morpholinoethyl)aniline.

The molecular structure of this compound features an electron-donating amino (-NH₂) group and a morpholinoethyl substituent on a benzene (B151609) ring. The amino group is known to increase the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance effects. afit.edu The morpholino group, containing an ether oxygen and a tertiary amine nitrogen, also influences the electronic properties. DFT calculations are used to determine optimized molecular geometry, including bond lengths and angles, providing a foundational structure for all other computations. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For an aniline (B41778) derivative, the HOMO is typically centered on the electron-rich aniline ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

From these orbital energies, global reactivity descriptors can be calculated to quantify chemical behavior. biointerfaceresearch.com These descriptors offer a quantitative basis for comparing the reactivity of different molecules.

Table 1: Predicted Global Reactivity Descriptors for this compound (Note: These are representative values based on theoretical principles for aniline derivatives and are pending specific experimental or computational verification.)

| Descriptor | Formula | Predicted Value | Interpretation |

| HOMO Energy (EHOMO) | - | ~ -5.2 eV | Indicates electron-donating capability. |

| LUMO Energy (ELUMO) | - | ~ -0.8 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.4 eV | Reflects chemical stability and resistance to excitation. |

| Ionization Potential (I) | -EHOMO | ~ 5.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 0.8 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.2 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | ~ 1.6 eV | Quantifies the ability to act as an electrophile. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org For a flexible molecule like this compound, understanding its preferred conformations is crucial as they dictate how the molecule interacts with its environment, including biological targets.

The primary sources of flexibility in this compound are the rotatable single bonds:

The bond connecting the aniline nitrogen to the aromatic ring.

The two C-C bonds within the ethyl linker.

The bond connecting the ethyl group to the morpholine (B109124) nitrogen.

Computational methods systematically rotate these bonds to map the molecule's potential energy surface. This process identifies low-energy, stable conformers and high-energy transition states. lumenlearning.com The chair conformation is the most stable form for the morpholine ring itself. researchgate.netresearchgate.net The relative orientation of the aniline ring and the morpholinoethyl side chain is determined by the dihedral angles around the connecting bonds. Staggered conformations are generally lower in energy than eclipsed conformations due to reduced torsional strain. libretexts.org

Table 2: Hypothetical Conformational Energy Profile for Key Dihedral Angles (Note: This table is illustrative of the concepts of conformational analysis. Specific energy values require dedicated computational studies.)

| Dihedral Angle | Description | Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

| τ1 (Aryl-N-CH₂-CH₂) | Rotation around the aniline C-N bond | 0 | High | Eclipsed |

| 90 | Low | Staggered | ||

| τ2 (N-CH₂-CH₂-N) | Rotation of the ethyl linker | 60 | Low | Gauche |

| 180 | Lowest | Anti (Staggered) | ||

| τ3 (CH₂-CH₂-N-Morpholine) | Rotation into the morpholine ring | 0 | High | Eclipsed |

| 180 | Low | Staggered |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, yet-to-be-synthesized analogs can be predicted, guiding medicinal chemistry efforts toward more potent compounds. nih.govmdpi.com

To build a QSAR model for analogs of this compound, a training set of compounds with measured biological activity would be required. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Relevant descriptor classes include:

Electronic Descriptors: Quantify the electronic effects of substituents (e.g., Hammett constants, partial atomic charges).

Hydrophobic Descriptors: Measure the molecule's lipophilicity (e.g., LogP), which influences cell membrane permeability.

Steric Descriptors: Describe the size and shape of the molecule (e.g., molar refractivity, van der Waals volume).

Topological Descriptors: Numerical values derived from the graph representation of the molecule.

A mathematical equation is then generated that correlates these descriptors with activity. ipb.pt

Table 4: Example of a QSAR Data Matrix for Hypothetical Analogs of this compound (Note: This table is a conceptual representation of data used for QSAR modeling.)

| Analog (Substituent on Aniline Ring) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Electronic Parameter (σ) | Predicted Activity (IC₅₀, µM) |

| H (Parent Compound) | 2.1 | 60.5 | 0.00 | 5.2 |

| 5-Fluoro | 2.3 | 61.0 | +0.34 | 4.1 |

| 5-Chloro | 2.8 | 65.3 | +0.37 | 3.5 |

| 5-Methyl | 2.6 | 65.1 | -0.07 | 6.8 |

Mechanistic Insights into Chemical Reactions Involving this compound through Computational Approaches

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. By mapping the entire reaction coordinate from reactants to products, researchers can identify transition states, intermediates, and calculate the activation energies associated with each step.

For this compound, several types of reactions could be studied computationally:

Electrophilic Aromatic Substitution: The aniline ring is activated towards attack by electrophiles. Computational models can predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para positions relative to the amino group) by calculating the electron density at different points on the ring.

Oxidation: Anilines can be oxidized to form various products, including nitroso or nitro derivatives. Theoretical calculations can help elucidate the complex, multi-step mechanism, determining the feasibility of different proposed pathways by comparing their activation energy barriers. vcu.edu

N-Alkylation/Acylation: Reactions involving the lone pairs on the aniline or morpholine nitrogens can also be modeled to understand their relative reactivity and the stability of the resulting products.

By calculating the potential energy surface for a reaction, a rate-determining step can be identified, providing crucial insights for optimizing reaction conditions.

Table 5: Hypothetical Computational Profile for an Electrophilic Nitration Step (Note: This table illustrates how computational data is used to analyze a reaction mechanism.)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Thermodynamic Profile |

| Formation of Wheland Intermediate (ortho) | Attack of NO₂⁺ at the C2 position. | 15.2 | Endothermic |

| Formation of Wheland Intermediate (para) | Attack of NO₂⁺ at the C6 position. | 14.8 | Endothermic |

| Formation of Wheland Intermediate (meta) | Attack of NO₂⁺ at the C4 or C5 position. | 22.5 | Endothermic |

| Proton Abstraction | Loss of H⁺ to restore aromaticity. | 2.1 | Exothermic |

Mechanistic Investigations of Biological Activities of 3 Morpholinoethyl Aniline in Preclinical and in Vitro Models

In Vitro Enzyme Inhibition Profiling and Kinetic Studies

No data is available on the inhibitory effects of 3-(Morpholinoethyl)aniline on any enzyme systems.

Kinase Enzyme Inhibition Mechanisms

There is no information regarding the ability of this compound to inhibit kinase enzymes or the mechanisms of such potential inhibition.

Receptor Binding Affinities and Modulatory Effects

No studies have been published that detail the binding affinities or modulatory effects of this compound on any biological receptors.

Evaluation Against Other Relevant Enzyme Systems

There is no available data on the evaluation of this compound against other enzyme systems.

Cellular Pathway Modulation and Phenotypic Screening in Cell Lines

No research has been found that investigates the effects of this compound on cellular pathways such as apoptosis, autophagy, or cell cycle progression in any cell lines.

Biophysical Characterization of Protein-Ligand Interactions

There are no published studies utilizing biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction of this compound with any protein targets.

Target Engagement and Pharmacodynamic Studies in Preclinical Animal Models

No data from preclinical animal models is available regarding the target engagement or pharmacodynamic properties of this compound.

Elucidation of Structure-Activity Relationships (SAR) Governing the Biological Effects of this compound and its Derivatives

The biological activities of this compound and its derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how specific molecular features influence a compound's interaction with biological targets, thereby determining its efficacy and selectivity. Research on analogous compounds, such as those with a morpholinoethyl group attached to different positions of the aniline (B41778) ring or to other scaffolds, provides valuable insights into the SAR of this compound.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the class of compounds related to this compound, several key pharmacophoric elements have been identified through various studies.

The Aromatic Ring: The aniline ring in this compound serves as a crucial scaffold. Its ability to participate in various interactions, such as π-π stacking and hydrophobic interactions, is fundamental to binding with many biological targets. The substitution pattern on the aniline ring significantly impacts activity. The position of the morpholinoethyl group (ortho, meta, or para) can alter the molecule's shape and electronic distribution, thereby affecting its binding affinity and selectivity for specific receptors or enzymes.

The Ethyl Linker: The ethyl chain connecting the morpholine (B109124) ring to the aniline provides conformational flexibility. This flexibility allows the morpholine moiety to orient itself optimally within a binding pocket. The length and nature of this linker are critical; modifications can lead to significant changes in biological activity.

The Morpholine Moiety: The morpholine group is a key contributor to the physicochemical properties of these compounds. Its basic nitrogen atom can act as a hydrogen bond acceptor, a common and critical interaction in drug-receptor binding. Furthermore, the morpholine ring enhances the water solubility of the molecule, which is an important factor for drug development. uni-regensburg.de SAR analyses on related compounds have demonstrated that replacing the morpholine with bulkier groups, like piperidine, can lead to a decrease in binding affinity due to steric hindrance.

The following table summarizes the key pharmacophoric elements and their contributions to biological activity, based on studies of related morpholino-containing compounds.

| Pharmacophoric Element | Contribution to Biological Activity | Reference |

| Aniline Ring | Provides a scaffold for π-π stacking and hydrophobic interactions. Substitution patterns influence selectivity. | |

| Ethyl Linker | Offers conformational flexibility, allowing optimal orientation of the morpholine group in binding sites. | |

| Morpholine Ring | Acts as a hydrogen bond acceptor and enhances aqueous solubility. Its size is often optimal for fitting into specific binding pockets. | uni-regensburg.de |

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the drug-target interactions. For derivatives of this compound, several strategies are employed to enhance their selectivity and potency.

One common approach involves modifying the substitution pattern on the aniline ring. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and influence its interactions. For instance, in the development of inhibitors for certain kinases, specific substitutions on the aromatic ring are crucial for achieving high potency and selectivity. nih.gov

Another strategy focuses on the linker. Altering the length, rigidity, or chemical nature of the linker can fine-tune the positioning of the morpholine group. For example, incorporating amide or urea (B33335) functionalities into the linker has been explored to introduce additional hydrogen bonding capabilities and improve binding affinity. ljmu.ac.uk

Furthermore, the morpholine ring itself can be modified, although this is less common due to its generally favorable properties. However, in some cases, replacing it with other heterocyclic systems can be explored to probe the steric and electronic requirements of a particular binding site.

The table below outlines some rational design strategies that have been applied to analogous compounds to improve their biological profiles.

| Design Strategy | Rationale | Example Application (in related compounds) | Reference |

| Ring Substitution | To modulate electronic properties and improve binding affinity and selectivity. | Introduction of chloro and fluoro groups on a phenyl ring to enhance inhibitory activity against IDO1 and TDO. | nih.gov |

| Linker Modification | To optimize the orientation and introduce new interaction points. | Reversing an amide bond and replacing a triazole with an oxadiazole ring to improve potency against human RIPK1. | nih.gov |

| Scaffold Hopping | To explore new chemical space and improve properties while retaining key interactions. | Replacing a pyrazole (B372694) ring with a 1,2,3-triazole ring, leading to a significant increase in potency in RIPK1 inhibitors. | nih.gov |

| Fragment-Based Growth | To build upon a core fragment to enhance potency and solubility. | Growing fragments to develop potent and water-soluble inhibitors of ABCG2. | uni-regensburg.de |

These strategies, while often applied to a range of morpholino-containing compounds, provide a clear framework for the rational design of more potent and selective derivatives of this compound for various therapeutic applications.

Academic Applications of 3 Morpholinoethyl Aniline in Medicinal Chemistry and Chemical Biology Research

Lead Compound Identification and Optimization Strategies Utilizing the 3-(Morpholinoethyl)aniline Scaffold

In the quest for new medicines, the identification of a "lead compound"—a chemical starting point for drug design—is a critical first step. danaher.comnumberanalytics.com The this compound scaffold has been employed in this capacity, serving as a foundational structure for the development of more potent and selective drug candidates. danaher.com

Medicinal chemists utilize several strategies to optimize lead compounds built upon this scaffold. One common approach is structure-activity relationship (SAR) studies , where systematic modifications are made to different parts of the molecule to understand how these changes affect its biological activity. For instance, researchers might explore how adding different chemical groups to the aniline (B41778) ring or altering the morpholine (B109124) moiety impacts the compound's ability to interact with its biological target. acs.orgnih.gov

Another key optimization strategy is scaffold hopping , where the core structure of a known active compound is replaced with a different one, like the this compound scaffold, to generate novel chemotypes with potentially improved properties. nih.gov This can lead to the discovery of compounds with better efficacy, selectivity, or pharmacokinetic profiles.

Fragment-based drug discovery is another approach where small molecular fragments that bind to a biological target are identified and then linked together or grown to create a more potent lead compound. The this compound moiety itself can be considered a valuable fragment due to its favorable properties.

Finally, bioisosteric replacement , the substitution of one chemical group with another that has similar physical or chemical properties, is frequently used. nih.gov This can be employed to improve a compound's metabolic stability, reduce toxicity, or enhance its binding affinity to the target. For example, replacing a metabolically labile group on a lead compound with a more stable one from the this compound scaffold could lead to a more effective drug candidate.

Development and Application as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule that interacts with a specific protein or other biological target, allowing researchers to study that target's function in cells or living organisms. biorxiv.org The this compound scaffold has been utilized in the development of such probes for target validation—the process of confirming that a specific biological target is involved in a disease process. uni-halle.denih.gov

The versatility of the this compound structure allows for the attachment of various functional groups, such as reporter tags (e.g., fluorescent dyes or biotin), without significantly disrupting the compound's ability to bind to its target. These tagged molecules can then be used in a variety of experiments to visualize the location of the target within a cell, to pull down the target protein and its interacting partners for further analysis, or to quantify the level of target engagement by a potential drug.

One example of a related compound used in chemical biology is 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide (CMC), which is used to probe RNA structure. uni-halle.denih.govcolab.wsoup.com While not a direct derivative of this compound, it shares the morpholinoethyl moiety and highlights the utility of this chemical group in creating tools for studying biological macromolecules.

Exploration as a Scaffold for Fluorescent or Radioligand Tracers in Research

Fluorescent and radioligand tracers are essential tools in biomedical research for visualizing and quantifying biological targets in vitro and in vivo. nih.govnih.gov The this compound scaffold provides a suitable platform for the development of these tracers.

Radioligand Tracers: Similarly, a radioactive isotope can be incorporated into a molecule built on the this compound scaffold to create a radioligand. These tracers are used in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to non-invasively image and quantify the distribution of a biological target in living subjects. nih.gov The development of such tracers is crucial for understanding disease progression and for the development of new diagnostic and therapeutic agents. The PSMA-I&T scaffold, used in developing tracers for prostate cancer imaging, demonstrates the successful application of related chemical structures in this area. nih.govnih.gov

Role in Multi-Target Ligand Design and Polypharmacology Approaches

Traditional drug discovery often followed a "one drug, one target" paradigm. frontiersin.org However, it is now recognized that many diseases, particularly complex ones like cancer and neurodegenerative disorders, involve multiple biological targets. nih.govnih.gov This has led to the rise of polypharmacology , the design of single drugs that can interact with multiple targets to achieve a better therapeutic effect or to overcome drug resistance. nih.govnih.govscielo.org.mxuu.nl

The this compound scaffold is well-suited for the design of multi-target ligands. Its modular nature allows for the incorporation of different pharmacophores—the specific features of a molecule that are responsible for its biological activity—that can interact with different targets. For example, one part of a molecule based on this scaffold could be designed to bind to one receptor, while another part is tailored to interact with a different enzyme. frontiersin.org

Computational methods, such as de novo drug design and virtual screening, are increasingly being used to rationally design multi-target drugs. frontiersin.orgnih.govuu.nl These approaches can help medicinal chemists to predict how modifications to the this compound scaffold will affect a molecule's binding affinity for multiple targets simultaneously, thereby guiding the synthesis of more effective polypharmacological agents.

Strategies for Improving Potency, Selectivity, and In Vitro ADME Properties at the Preclinical Stage

Once a promising lead compound has been identified, the preclinical development phase focuses on optimizing its properties to make it a viable drug candidate. danaher.com For compounds based on the this compound scaffold, several strategies are employed to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. bioline.org.brntnu.noadmescope.com

Improving Potency and Selectivity:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, scientists can use computational docking studies to design modifications to the this compound scaffold that enhance its binding affinity (potency) and its preference for the intended target over other, off-target proteins (selectivity). researchgate.net

SAR-Guided Optimization: As mentioned earlier, systematic chemical modifications and the resulting biological data from SAR studies are used to refine the molecule's structure for optimal potency and selectivity. nih.govresearchgate.net

Improving In Vitro ADME Properties:

The morpholine ring in the this compound scaffold is often incorporated to improve a molecule's physicochemical properties, which in turn can lead to better ADME characteristics. nih.gov

Solubility: The morpholine group generally increases the aqueous solubility of a compound, which is crucial for its absorption and distribution in the body. admescope.com

Permeability: The lipophilicity of a molecule, which can be tuned by modifying the this compound scaffold, affects its ability to cross biological membranes. ntnu.noadmescope.com

Metabolic Stability: The morpholine ring is often more resistant to metabolism by enzymes in the liver compared to other chemical groups. admescope.com Introducing this scaffold can therefore improve the metabolic stability of a drug candidate, allowing it to remain in the body for a longer period of time. ntnu.no

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood can affect its availability to reach the target tissue. Modifications to the scaffold can be made to optimize this property. bioline.org.bradmescope.com

Preclinical in vitro ADME assays are used to evaluate these properties early in the drug discovery process, allowing medicinal chemists to identify and address potential liabilities before a compound moves into more extensive and costly testing. bioline.org.bradmescope.com

Below is a table summarizing some of the key properties and their optimization strategies for compounds derived from the this compound scaffold.

| Property | Optimization Strategy | Rationale |

| Potency | Structure-based design, SAR studies | Enhance binding affinity to the biological target. |

| Selectivity | SAR studies, modifying substituents | Minimize binding to off-targets to reduce potential side effects. |

| Solubility | Incorporation of the morpholine moiety | Improve dissolution and absorption. admescope.com |

| Permeability | Tuning lipophilicity through chemical modification | Optimize passage across biological membranes. ntnu.noadmescope.com |

| Metabolic Stability | Introduction of the morpholine ring | Reduce breakdown by metabolic enzymes, prolonging the drug's action. ntnu.no |

Future Directions and Emerging Research Avenues for 3 Morpholinoethyl Aniline

Development of Novel and Efficient Synthetic Methodologies

The synthesis of aniline (B41778) and morpholine (B109124) derivatives is a well-established area of organic chemistry. researchgate.netsemanticscholar.org However, the pursuit of novel, more efficient, and environmentally sustainable synthetic routes is a continuous endeavor. Future research in the synthesis of 3-(Morpholinoethyl)aniline and its analogues could focus on several key areas:

Catalytic C-N Bond Formation: Advances in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be further optimized for the synthesis of N-alkylanilines, including this compound. The development of more active and stable catalysts could lead to higher yields, lower catalyst loadings, and milder reaction conditions.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages over traditional batch processes. Flow chemistry can enable better control over reaction parameters, leading to improved safety, scalability, and product purity.

Green Chemistry Approaches: Future synthetic strategies will likely emphasize the use of greener solvents, renewable starting materials, and atom-economical reactions to minimize environmental impact. For instance, exploring enzymatic or biocatalytic methods for the synthesis of the morpholine or aniline precursors could be a promising avenue.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Catalyst cost and removal, ligand sensitivity |

| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |

| Green Chemistry | Reduced environmental impact, sustainability | Lower reaction rates, substrate specificity |

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. Similarly, aniline derivatives are known to exhibit diverse pharmacological properties. researchgate.net The combination of these two moieties in this compound suggests a high potential for biological activity. Future research should focus on:

Broad Biological Screening: A comprehensive screening of this compound and a library of its derivatives against a wide panel of biological targets is warranted. This could uncover novel activities in therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders.

Target Identification and Validation: For any identified biological activity, the next crucial step would be to identify the specific molecular target. Modern chemical biology techniques, such as affinity chromatography and proteomics, can be employed for this purpose.

Structure-Activity Relationship (SAR) Studies: Once a lead compound and its target are identified, systematic modifications of the this compound scaffold can be performed to establish a clear SAR. This will guide the optimization of potency, selectivity, and pharmacokinetic properties.

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. researchgate.netnih.gov The integration of this compound and its derivatives into HTS campaigns is a logical step towards discovering new biological activities. Future directions in this area include:

Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound derivatives in disease-relevant cellular models can identify compounds that modulate complex biological pathways, even without prior knowledge of the specific target. sciencedaily.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of compounds on cellular morphology and function. This can offer deeper insights into the mechanism of action of active this compound analogues.

DNA-Encoded Libraries (DELs): The synthesis of DELs based on the this compound scaffold would allow for the screening of an unprecedented number of compounds against a variety of protein targets simultaneously.

The typical workflow for an HTS campaign involving this compound derivatives is outlined below:

| Step | Description |

| 1. Library Generation | Synthesis of a diverse library of this compound analogues. |

| 2. Assay Development | Development of a robust and miniaturized assay for the biological target of interest. |

| 3. Primary Screen | High-throughput screening of the compound library to identify initial "hits". |

| 4. Hit Confirmation | Re-testing of the initial hits to confirm their activity. |

| 5. Dose-Response Analysis | Determination of the potency (e.g., IC50 or EC50) of the confirmed hits. |

| 6. Secondary Assays | Further characterization of the hits in orthogonal and more complex biological assays. |

Predictive Modeling and Machine Learning Applications for Novel Derivative Discovery

The application of computational methods, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing drug discovery. nih.govresearchgate.net These technologies can be leveraged to accelerate the discovery and optimization of novel this compound derivatives. Key future applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of QSAR models based on experimental data from a series of this compound analogues can help predict the biological activity of virtual compounds, guiding the design of new, more potent molecules.

De Novo Drug Design: Generative ML models can be trained on existing chemical and biological data to design entirely new molecules based on the this compound scaffold with desired properties.

Predictive ADMET Modeling: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual this compound derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and testing. nih.gov

Potential Non-Biological Applications in Material Science or Catalysis (if relevant academic literature emerges)

While the primary focus for a molecule like this compound is often in the life sciences, the unique combination of an aromatic amine and a morpholine moiety could lend itself to applications in material science and catalysis. Although specific literature on such applications for this exact compound is scarce, future research could explore:

Polymer Chemistry: Aniline is a well-known monomer for the synthesis of conducting polymers like polyaniline. The morpholinoethyl substituent could be used to modulate the properties of such polymers, for instance, by improving solubility or providing a site for further functionalization. researchgate.net

Corrosion Inhibition: Morpholine and its derivatives are known to be effective corrosion inhibitors. The aniline group in this compound could enhance its adsorption on metal surfaces, potentially leading to improved corrosion protection.

Catalysis: The nitrogen atoms in both the aniline and morpholine moieties can act as ligands for metal catalysts. It is conceivable that this compound or its derivatives could be used as ligands in various catalytic transformations.

Q & A

Basic: What synthetic routes are recommended for 3-(Morpholinoethyl)aniline, and how do reaction conditions influence yield?

Answer:

A common approach involves alkylation of aniline derivatives with morpholinoethyl groups. For example, (morpholino)C1-4alkyl substituents can be introduced via nucleophilic substitution, where morpholine reacts with ethyl bromide analogs under basic conditions (e.g., NaHCO₃ or K₂CO₃) . Key parameters include:

- Temperature control : Maintaining 30–50°C prevents side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to aniline precursor optimizes yield .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | 30–50°C | |

| Solvent | THF/DMF | |

| Reaction Time | 4–12 hours |

Advanced: How can researchers resolve contradictions in reported purity levels across synthesis batches?

Answer:

Discrepancies often arise from residual solvents or unreacted intermediates. Methodological solutions include:

- HPLC-UV analysis : Compare retention times against a certified reference standard (≥97% purity, as in ) .

- Spiking experiments : Introduce known impurities (e.g., morpholine byproducts) to identify unaccounted peaks .

- Elemental analysis : Verify C/H/N ratios to confirm stoichiometric consistency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm the presence of the morpholinoethyl group (e.g., δ 2.5–3.5 ppm for N-CH₂ protons) and aromatic protons .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Match molecular ion peaks to the expected molecular weight (e.g., 206.25 g/mol for C₁₂H₁₆N₂O) .

Advanced: What strategies improve regioselectivity during morpholinoethyl group introduction?

Answer:

- Directing groups : Use nitro or acetyl groups on the aniline ring to steer alkylation to the desired position .

- Protecting amines : Temporarily block the aniline -NH₂ with Boc groups to prevent unwanted side reactions .

- Catalytic systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Basic: How should this compound be stored to ensure stability?

Answer:

- Storage conditions : Keep in airtight containers at room temperature (RT), away from moisture and light, per protocols for similar aniline derivatives .

- Stability monitoring : Conduct periodic HPLC checks to detect degradation (e.g., oxidation products) .

Advanced: How can mechanistic studies elucidate the reaction pathway for morpholinoethyl group attachment?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Computational modeling : Density Functional Theory (DFT) calculations predict intermediate stability and transition states .

- Trapping experiments : Use radical scavengers or electrophilic traps to isolate reactive intermediates .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Emergency protocols : Neutralize spills with 5% acetic acid and dispose via hazardous waste channels .

Advanced: How do substituents on the aniline ring influence the compound’s reactivity in further functionalization?

Answer:

- Electron-donating groups (e.g., -OCH₃) : Increase nucleophilicity at the para position, facilitating electrophilic substitution .

- Electron-withdrawing groups (e.g., -CF₃) : Redirect reactivity to meta positions, as seen in trifluoromethylated anilines .

- Steric effects : Bulky substituents (e.g., -CH₂Cl) hinder access to reactive sites, requiring milder conditions .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) .

- Preparative HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-purity isolation .

Advanced: How can researchers address low yields in scale-up syntheses of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.